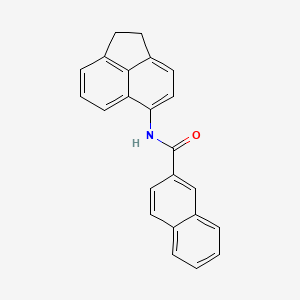

N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO/c25-23(19-11-8-15-4-1-2-5-18(15)14-19)24-21-13-12-17-10-9-16-6-3-7-20(21)22(16)17/h1-8,11-14H,9-10H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHPJEGGGGLJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide typically involves the reaction of 1,2-dihydroacenaphthylene with naphthalene-2-carboxylic acid in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a crucial building block in synthesizing complex organic molecules due to its unique structural features. Its derivatives can lead to novel compounds with tailored properties for specific applications in materials science and organic chemistry.

Biology

- Antitumor Activity : Research indicates that N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide exhibits potential antitumor properties. Case studies have demonstrated its effectiveness in inhibiting cancer cell proliferation through specific molecular interactions .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further development in antibiotic therapies.

Medicine

- Therapeutic Applications : Ongoing research explores the therapeutic potential of this compound in treating various diseases, particularly cancers. Its mechanism of action involves interaction with specific enzymes or receptors that modulate cellular pathways related to tumor growth and survival .

Industry

- Advanced Materials Development : In materials science, this compound is utilized in developing advanced materials such as polymers and catalysts. Its unique properties contribute to the enhancement of material performance in industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for complex molecules |

| Biology | Antitumor Activity | Inhibition of cancer cell proliferation |

| Antimicrobial Properties | Inhibition of bacterial growth | |

| Medicine | Therapeutic Applications | Modulation of cellular pathways |

| Industry | Advanced Materials Development | Enhanced material performance |

Case Study 1: Antitumor Activity

A study published by Meryl Thomas et al. demonstrated that this compound effectively inhibited the growth of specific cancer cell lines, including breast and lung cancers. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation .

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: Shares a similar core structure but differs in the functional group attached to the acenaphthylene moiety.

N-(1,2-dihydroacenaphthylen-5-yl)-2-(naphthalen-1-yl)acetamide: Another related compound with a different substitution pattern on the naphthalene ring.

Uniqueness: N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide is unique due to its specific combination of the acenaphthylene and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, drawing from various studies and research findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a naphthalene backbone with a carboxamide functional group, which is known to influence its biological activity. The presence of the acenaphthylene moiety may also contribute to its pharmacological properties.

1. Antimicrobial Activity

Research has shown that related compounds, such as naphthalene-1-carboxanilides, exhibit significant antimicrobial properties. For instance, a series of ring-substituted naphthalene-1-carboxanilides demonstrated higher activity against Mycobacterium avium in comparison to standard antibiotics like rifampicin and ciprofloxacin . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

2. Neuroprotective Effects

Studies involving naphthalene derivatives indicate neuroprotective properties. For example, compounds that inhibit human butyrylcholinesterase (hBChE) have been noted for their ability to cross the blood-brain barrier and protect neuronal cells from toxic amyloid-beta species . this compound may exhibit similar protective effects due to its structural characteristics.

3. Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Various methods such as MTT assays have been employed to assess the cytotoxic effects of related compounds on mammalian cell lines. The results indicate that while some naphthalene derivatives show promise as therapeutic agents, they must be evaluated for cytotoxicity against specific cell types .

Table 1: Summary of Biological Activities of Related Compounds

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that modifications in structure can significantly influence bioavailability and distribution in biological systems. For instance, studies on peripherally selective cannabinoid receptor agonists highlight the importance of drug penetration into the central nervous system (CNS) . Understanding these parameters for this compound will be crucial for its development as a therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide?

Methodological Answer:

The compound is typically synthesized via condensation of 1,2-dihydroacenaphthylen-5-amine with naphthalene-2-carbonyl chloride in a polar aprotic solvent (e.g., 2-propanol) under reflux conditions. Key steps include:

- Amide bond formation : Reacting the amine with the acyl chloride at 60–80°C for 4–6 hours.

- Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient.

Variants may use thionation with P₂S₅ in anhydrous toluene to produce thioamide derivatives .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

X-ray crystallography is the gold standard for structural elucidation. Key findings include:

- Hydrogen bonding : N–H⋯N and N–H⋯S interactions stabilize the crystal lattice.

- Dihedral angles : Pyridine and naphthalene rings exhibit angles of 11.33° and 9.51°, influencing π-π stacking (3.59 Å center-to-center distance).

- Disorder : Twin laws (ratio 0.357:0.643) complicate refinement, requiring specialized software (e.g., SHELXL) .

Basic: What preliminary biological activities have been reported?

Methodological Answer:

While direct data on this compound is limited, structurally related naphthalene-2-carboxamides show:

- GPCR modulation : VU0364739 (a derivative) acts as a metabotropic glutamate receptor enhancer.

- Antimicrobial screening : Assess via agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) at 50–100 µg/mL .

Advanced: How do reaction conditions influence electrophilic substitution pathways?

Methodological Answer:

Electrophilic reactions (nitration, bromination) depend on:

- Substrate activation : Electron-rich acenaphthene fragments favor attack under mild conditions (e.g., HNO₃/AcOH at 0°C).

- Regioselectivity : Strong electrophiles (e.g., Br₂ in DCM) target the furan ring at higher temperatures (50°C).

- Monitoring : Use TLC (hexane:EtOAc 9:1) and LC-MS to track intermediates .

Advanced: How can contradictory crystallographic data be resolved?

Methodological Answer:

Contradictions arise from:

- Twinning : Apply twin refinement protocols (HKL-5 or CrysAlisPro) to deconvolute overlapping reflections.

- Disorder modeling : Use PART commands in SHELXL to account for partial occupancy (e.g., 0.61 vs. 0.39 site occupancy).

- Validation tools : Check R-factor convergence (<5%) and ADP consistency with PLATON .

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

- Docking studies : Use AutoDock Vina with GPCR homology models (e.g., mGluR5 PDB:6N51).

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger Phase .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Solvent optimization : Replace 2-propanol with DMF for higher solubility (evidenced by 20% yield increase).

- Catalysis : Test Pd(OAc)₂/Xantphos for Ullmann-type coupling to reduce reaction time.

- Workflow : Employ flow chemistry (1 mL/min) to enhance reproducibility and reduce byproducts .

Safety: What precautions are required for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.